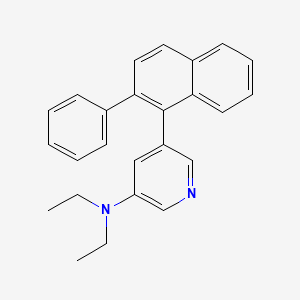
3-Pyridinamine, N,N-diethyl-5-(2-phenyl-1-naphthalenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amine is a complex organic compound with the molecular formula C25H24N2. It is known for its unique structural features, which include a pyridine ring substituted with a naphthalene moiety and diethylamine groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Derivative: The initial step involves the synthesis of a naphthalene derivative through Friedel-Crafts acylation.
Pyridine Ring Formation: The naphthalene derivative is then subjected to a cyclization reaction to form the pyridine ring.
Introduction of Diethylamine Groups: Finally, the diethylamine groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to maximize efficiency and minimize environmental impact .
化学反应分析
Types of Reactions
N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents and nucleophiles are used in substitution reactions, often under anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
科学研究应用
N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and organic electronic materials.
作用机制
The mechanism of action of N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
相似化合物的比较
Similar Compounds
- N,N-diethyl-2-(2-phenylnaphthalen-1-yl)pyridin-3-amine
- N,N-diethyl-4-(2-phenylnaphthalen-1-yl)pyridin-3-amine
- N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-2-amine
Uniqueness
N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These features make it particularly useful in applications requiring precise molecular interactions and stability.
属性
CAS 编号 |
612086-28-9 |
|---|---|
分子式 |
C25H24N2 |
分子量 |
352.5 g/mol |
IUPAC 名称 |
N,N-diethyl-5-(2-phenylnaphthalen-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C25H24N2/c1-3-27(4-2)22-16-21(17-26-18-22)25-23-13-9-8-12-20(23)14-15-24(25)19-10-6-5-7-11-19/h5-18H,3-4H2,1-2H3 |
InChI 键 |
CWZVKKPMOUEJAG-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CN=CC(=C1)C2=C(C=CC3=CC=CC=C32)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


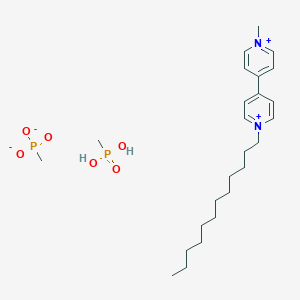
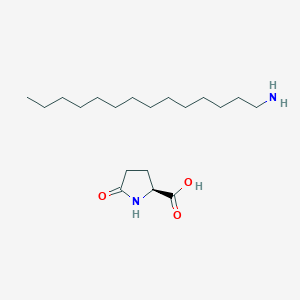


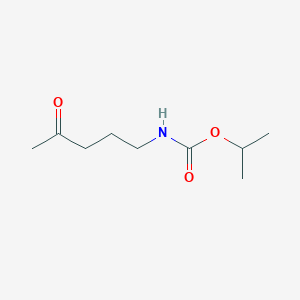
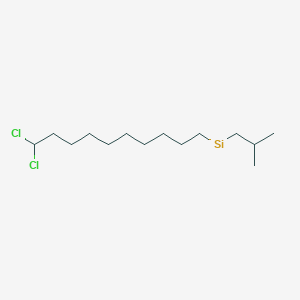

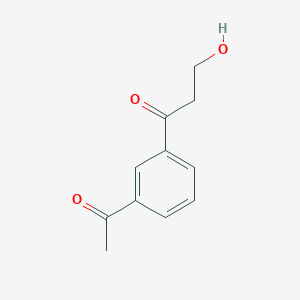
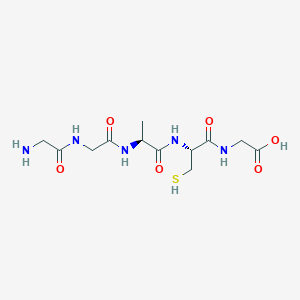
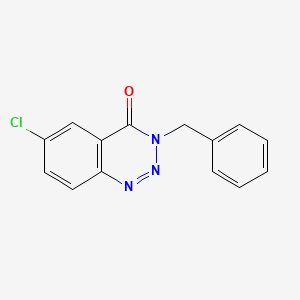
![2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid](/img/structure/B12597438.png)
![2-{[4-(Chloromethyl)pyridin-2-yl]amino}-2-oxoethyl acetate](/img/structure/B12597446.png)

![Acetamide,N-(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12597455.png)
